N-(butylcarbamothioyl)-4-chlorobenzamide
Description
N-(Butylcarbamothioyl)-4-chlorobenzamide is a thiourea derivative featuring a 4-chlorobenzamide core substituted with a butylcarbamothioyl group. This compound belongs to a class of molecules where structural modifications, such as alkyl chain length and aromatic substituents, significantly influence physicochemical and biological properties. Synthesized via nucleophilic substitution reactions, such as the Schotten-Baumann method, it shares synthetic pathways with analogs like N-(allylcarbamothioyl)-4-chlorobenzamide .
Properties
IUPAC Name |
N-(butylcarbamothioyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-2-3-8-14-12(17)15-11(16)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYHLSGILDJCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butylcarbamothioyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with butyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as column chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(butylcarbamothioyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Amine or thiol, ethanol, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(butylcarbamothioyl)-4-chlorobenzamide involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of Cryptococcus neoformans, leading to cell death . The compound also interferes with the synthesis of essential biomolecules, thereby inhibiting cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(butylcarbamothioyl)-4-chlorobenzamide with structurally related 4-chlorobenzamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Physicochemical Properties
- Melting Points : Z-4b exhibits a broad melting range (183–249°C), likely due to crystalline polymorphism, while simpler analogs like N-(3-benzyl-5-hydroxyphenyl)-4-chlorobenzamide () show narrower ranges (191.6–192.8°C), reflecting structural rigidity .
- Spectral Signatures : Thiourea derivatives (e.g., N-(allylcarbamothioyl)-4-chlorobenzamide) show distinct IR stretches for C=S (~1200 cm⁻¹), absent in amide-only analogs .
Key Differences and Trends
Substituent Effects: Alkyl Chains: Butyl groups may improve lipophilicity and membrane permeability compared to allyl or aminoethyl groups.
Synthetic Efficiency : Bulky substituents (e.g., isobenzofurooxazol in Z-4b) correlate with higher yields (63.4%) compared to fluorinated analogs, likely due to stabilized intermediates .
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